molecular formula C10H8N2 B1604299 4-Methyl-1H-indole-6-carbonitrile CAS No. 3613-02-3

4-Methyl-1H-indole-6-carbonitrile

Cat. No. B1604299
CAS RN: 3613-02-3
M. Wt: 156.18 g/mol
InChI Key: JVTVHILSTXFLCS-UHFFFAOYSA-N
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Description

“4-Methyl-1H-indole-6-carbonitrile” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis . The synthesis often involves the use of N-alkylanilines and various catalysts .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1H-indole-6-carbonitrile” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 . This indicates that the compound has a molecular weight of 131.1745 .


Chemical Reactions Analysis

Indole derivatives are versatile and can participate in various chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They are also used as reactants in multicomponent reactions to generate complex molecules .

Scientific Research Applications

Anticancer Potential

A series of compounds including 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles were synthesized and evaluated for their anticancer potential. Notably, some of these compounds demonstrated significant cytotoxicity against human breast carcinoma MCF-7 cell line. These results suggest a potential application in cancer therapy (Bhale et al., 2022).

One-Pot Synthesis Techniques

Innovative synthesis techniques have been developed for compounds related to 4-Methyl-1H-indole-6-carbonitrile. For instance, a one-pot three-component domino protocol was used to synthesize a series of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. Such techniques emphasize the efficiency and versatility of synthesis methods in modern chemistry (Sivakumar et al., 2013).

Key Intermediate in Synthesis

2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a related compound, serves as a key intermediate in the synthesis of selective androgen receptor modulators. This highlights the compound's crucial role in the synthesis of important therapeutic agents (Boros et al., 2011).

Supramolecular Aggregation

Studies on supramolecular aggregation of related compounds, like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, provide insights into the molecular interactions and structural aspects of these compounds. Such knowledge is crucial for understanding their physical and chemical properties (Low et al., 2007).

Cytotoxic Evaluation

Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including colon and lung cancer. These compounds showed potent anticancer activities, indicating their potential therapeutic applications (Radwan et al., 2020).

Corrosion Inhibition

In the field of materials science, derivatives of related compounds, such as spiro [indoline-3,4′-pyrano[2,3-c]pyrazole] carbonitriles, have been studied for their effectiveness as corrosion inhibitors. This application is significant in industrial and engineering contexts, where corrosion resistance is crucial (Gupta et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indole-4-carbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

Future Directions

Indole derivatives have diverse biological activities and immense potential for further exploration . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The synthesis of indole derivatives, particularly through sustainable multicomponent reactions, is a promising area of research .

properties

IUPAC Name

4-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTVHILSTXFLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646487
Record name 4-Methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indole-6-carbonitrile

CAS RN

3613-02-3
Record name 4-Methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Biggadike, M Boudjelal, M Clackers… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and biological activity of tetrahydronaphthalene derivatives coupled to various heterocycles are described. These compounds are potent glucocorticoid receptor agonists …
Number of citations: 47 pubs.acs.org

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